molecular formula C21H23NO3 B584325 [1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone CAS No. 1379604-66-6

[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone

Cat. No.: B584325
CAS No.: 1379604-66-6
M. Wt: 337.4 g/mol
InChI Key: NIQWYBPFQLBKGZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

RCS-4 N-(5-hydroxypentyl) metabolite is structurally similar to certain JWH compounds, which are synthetic cannabinoids . These compounds are designed to mimic the effects of cannabis and are known to target the cannabinoid receptors in the body .

Mode of Action

It is known that synthetic cannabinoids like rcs-4 interact with the cannabinoid receptors, particularly cb1 and cb2 . The interaction with these receptors can lead to a variety of physiological effects, including changes in mood, perception, and appetite .

Biochemical Pathways

The biochemical pathways affected by RCS-4 N-(5-hydroxypentyl) metabolite are likely to be similar to those affected by other synthetic cannabinoids. These can include the endocannabinoid system, which plays a role in a wide range of physiological processes, including pain sensation, mood, and memory .

Pharmacokinetics

It is known that this metabolite is almost completely glucuroconjugated in urine samples, requiring enzymolysis of the sample before analysis . This suggests that the compound may undergo extensive metabolism in the body, which could affect its bioavailability.

Result of Action

The molecular and cellular effects of RCS-4 N-(5-hydroxypentyl) metabolite’s action are likely to be diverse, given the wide range of physiological processes regulated by the cannabinoid receptors . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of RCS-4 N-(5-hydroxypentyl) metabolite. For example, factors such as the presence of other substances, the pH of the environment, and the temperature can affect the compound’s stability and its interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RCS-4 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of RCS-4. The reaction typically requires specific conditions, including the use of appropriate solvents and catalysts to facilitate the hydroxylation process . The detailed synthetic route may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired hydroxylation.

Industrial Production Methods

Industrial production of RCS-4 N-(5-hydroxypentyl) metabolite would likely follow similar synthetic routes as laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced industrial techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

RCS-4 N-(5-hydroxypentyl) metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

RCS-4 N-(5-hydroxypentyl) metabolite is similar to other synthetic cannabinoid metabolites, such as:

Uniqueness

RCS-4 N-(5-hydroxypentyl) metabolite is unique due to its specific structure and metabolic pathway. Its identification in human urine following RCS-4 smoking highlights its role in the metabolism of this particular synthetic cannabinoid .

Properties

IUPAC Name

[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQWYBPFQLBKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601043065
Record name [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379604-66-6
Record name [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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